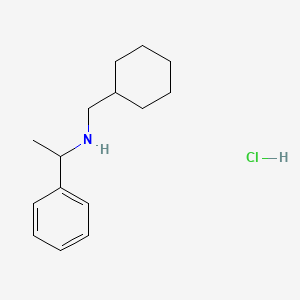

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride

Description

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride (CAS: 1048640-59-0) is a secondary amine salt characterized by a cyclohexylmethyl group attached to the nitrogen of a phenethylamine backbone. Structurally, it comprises a phenyl ring linked to an ethylamine chain, with the amine nitrogen further substituted by a cyclohexylmethyl moiety. Its synthesis likely involves alkylation of 1-phenylethanamine with a cyclohexylmethyl halide, followed by hydrochloride salt formation . While specific biological data are unavailable in the provided evidence, analogous compounds (e.g., AB-CHMINACA in ) suggest possible relevance in receptor-targeted research due to structural similarities to psychoactive substances .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(cyclohexylmethyl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGPIRACWTMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CCCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(Cyclohexylmethyl)-1-phenylethanamine involves the reductive amination of cyclohexylmethyl ketone with 1-phenylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Alkylation: Another method involves the alkylation of 1-phenylethanamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: N-(Cyclohexylmethyl)-1-phenylethanamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with various receptors and its impact on cellular signaling pathways.

Medicine: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as a therapeutic agent for certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

- Cyclohexylmethyl vs. Benzyl Derivatives : The cyclohexylmethyl group in the target compound enhances lipophilicity compared to benzyl derivatives (e.g., N-(4-methylbenzyl)-1-phenylethanamine HCl, LogP 3.48). Cyclohexane’s aliphatic nature increases membrane permeability, whereas aromatic benzyl groups may engage in π-π interactions with biological targets .

- Halogenated Derivatives : Fluorine (4-Fluorobenzyl) and chlorine (2-Chlorobenzyl) substituents introduce electronegativity and steric effects. Fluorine’s electron-withdrawing nature could reduce basicity, while chlorine’s larger atomic radius might hinder receptor binding .

Stereochemical Considerations

- Racemic mixtures (e.g., N-(4-methylbenzyl)-1-phenylethanamine HCl in ) may exhibit different efficacy compared to enantiopure forms .

Biological Activity

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride exhibits significant interactions with various enzymes and proteins, notably those involved in neurotransmitter synthesis and degradation. Key points include:

- Enzyme Interactions : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Stability and Degradation : Laboratory studies indicate that the compound remains stable under controlled conditions but may degrade when exposed to light or heat, affecting its biological activity over time.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways, including the cAMP pathway, which is crucial for gene expression and metabolic activity in neuronal cells. This modulation can lead to altered cellular responses and adaptations.

- Dosage Effects : Research on animal models suggests that low doses of the compound can enhance cognitive function and exhibit neuroprotective effects. In contrast, higher doses may result in adverse effects such as neurotoxicity.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules:

- Enzyme Inhibition : N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride acts as an inhibitor of enzymes like MAO and acetylcholinesterase. By inhibiting these enzymes, it alters neurotransmitter levels, impacting neuronal signaling and function.

Case Studies

-

Neuroprotective Effects :

- In a study involving rodent models, low doses of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride were associated with improved cognitive performance in memory tasks. The neuroprotective effects were attributed to enhanced dopaminergic signaling due to MAO inhibition.

-

Toxicity Assessment :

- Higher doses led to observable neurotoxic effects, including increased oxidative stress markers in neuronal tissues. These findings underscore the importance of dosage management when considering therapeutic applications.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits monoamine oxidase (MAO), increasing neurotransmitter levels | |

| Neuroprotective Effects | Enhances cognitive functions at low doses | |

| Toxicity | Induces neurotoxicity at high doses | |

| Cellular Signaling Modulation | Affects cAMP pathway leading to changes in gene expression |

Scientific Applications

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is utilized across various fields:

- Medicinal Chemistry : Investigated for its potential therapeutic roles in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Organic Synthesis : Serves as a building block for more complex chemical entities in synthetic methodologies, showcasing its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The compound can be synthesized via asymmetric reductive amination using (R)-1-phenylethanamine and cyclohexylmethyl precursors. Key steps include cyclohexylmethylation, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), and salt formation with HCl. A reported total yield of 26% for structurally similar compounds highlights the importance of optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) .

Q. How can researchers confirm the structural identity of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify cyclohexylmethyl and phenylethanamine moieties (e.g., δ ~1.2–1.8 ppm for cyclohexyl protons).

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (CHClN, exact mass 253.16).

- X-ray crystallography : For absolute configuration determination if asymmetric centers are present .

Q. What purification strategies are recommended for isolating N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride from reaction mixtures?

- Methodological Answer : Use sequential liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted amines. Final purification via recrystallization from ethanol/water mixtures enhances purity (>98%). For complex mixtures, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water is advised .

Advanced Research Questions

Q. How does the structure of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride influence its biological activity compared to analogs like arylcyclohexylamines?

- Methodological Answer : The cyclohexylmethyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration. Comparative studies with analogs (e.g., N-methyl-1-naphthalenemethylamine hydrochloride) show that substituents on the cyclohexane ring modulate potency. For example, EC values for enzyme inhibition vary from 2.5 μM (cyclopropyl derivatives) to >10 μM (N-methyl analogs) .

Q. What analytical methods are suitable for identifying and quantifying impurities in N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride batches?

- Methodological Answer :

- HPLC-DAD/UV : Use a reverse-phase C18 column with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to detect impurities like unreacted 1-phenylethanamine.

- LC-MS/MS : For trace impurity profiling (detection limit <0.1%).

- NMR spiking experiments : To confirm impurity identity using reference standards .

Q. How can researchers improve the enantiomeric purity of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride during synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol). A study on similar compounds achieved >99% ee by optimizing catalyst loading (5 mol%) and reaction time (24 hrs) .

Q. What safety protocols are critical when handling N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

Q. What in vitro assays are recommended to evaluate the biological activity of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., -ligands for serotonin receptors).

- Cytotoxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.